molecular formula C8H7ClFNO2 B13002391 Ethyl 6-chloro-2-fluoronicotinate

Ethyl 6-chloro-2-fluoronicotinate

Cat. No.: B13002391
M. Wt: 203.60 g/mol
InChI Key: VUKFRJMITGPLBQ-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Nicotinates and Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds in organic chemistry, with applications ranging from solvents to building blocks for pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the pyridine ring, creating compounds like halogenated nicotinates, dramatically alters the electronic properties and reactivity of the molecule. youtube.comnih.gov

Halogenation of pyridines can be a challenging process, often requiring harsh conditions and yielding mixtures of products. youtube.com However, the development of selective halogenation methods has provided access to a wide array of functionalized pyridines. nih.govchemrxiv.org These halogenated pyridines, including Ethyl 6-chloro-2-fluoronicotinate, serve as crucial precursors for further chemical transformations. The electron-withdrawing nature of the halogen atoms makes the pyridine ring susceptible to nucleophilic substitution reactions, a key strategy in synthetic organic chemistry. smolecule.com

Role as a Key Intermediate in Complex Organic Synthesis Methodologies

The true value of this compound lies in its utility as a key intermediate. The presence of multiple reactive sites—the chloro, fluoro, and ethyl ester groups—allows for a variety of subsequent chemical modifications. smolecule.com

Key reactions involving this intermediate include:

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. smolecule.com This allows for the introduction of a wide range of functional groups, leading to diverse molecular architectures.

Coupling Reactions: The halogenated pyridine ring can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This is a powerful method for constructing complex molecular skeletons.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, providing another handle for molecular diversification.

The strategic use of this compound enables chemists to build complex molecules in a controlled and efficient manner, making it an invaluable tool in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. smolecule.com

Overview of Current Academic Research Trajectories

Current research involving this compound and related halogenated pyridines is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize and functionalize halogenated pyridines. This includes the development of novel catalysts and reaction conditions to improve selectivity and yield.

Medicinal Chemistry Applications: The pyridine scaffold is a common feature in many biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new drug candidates. smolecule.com The presence of fluorine, in particular, can enhance a molecule's metabolic stability and binding affinity.

Materials Science: Pyridine-containing polymers and materials can exhibit interesting electronic and optical properties. Research is underway to incorporate halogenated pyridines into new materials for applications in electronics and photonics. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 6-chloro-2-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3

InChI Key

VUKFRJMITGPLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)F

Origin of Product

United States

Synthetic Strategies and Methodologies for Ethyl 6 Chloro 2 Fluoronicotinate

Direct Synthesis Approaches and Optimization Studies

The direct synthesis of ethyl 6-chloro-2-fluoronicotinate typically starts from a pre-functionalized nicotinic acid derivative. The process generally involves distinct halogenation and esterification steps. smolecule.com For instance, a common starting material is a suitable nicotinic acid derivative which undergoes separate chlorination and fluorination reactions. smolecule.com The final step is the esterification with ethanol (B145695) to yield the desired product. smolecule.com

Optimization of these direct synthesis methods is crucial for improving yield, purity, and cost-effectiveness. Studies often focus on the reaction conditions, such as temperature, solvent, and the choice of halogenating agents. For example, the halogenation step might employ reagents like phosphorus oxychloride for chlorination and specific fluorine sources under carefully controlled conditions to ensure regioselectivity. smolecule.com

Halogen Exchange Reactions for Fluorination and Chlorination at the Pyridine (B92270) Core

Halogen exchange reactions are a powerful tool for introducing fluorine and chlorine atoms onto the pyridine nucleus, offering alternative pathways to direct halogenation.

Nucleophilic Fluoride-Chloride Exchange Methodologies for Nicotinates

Nucleophilic aromatic substitution (SNA_r) is a prominent method for introducing a fluorine atom onto a pyridine ring. In the context of nicotinate (B505614) synthesis, this often involves the displacement of a leaving group, such as a chloride ion, by a fluoride (B91410) source. The reactivity of such reactions is significantly influenced by the position of the leaving group and the nature of the substituents on the pyridine ring. For example, the reaction of 2-chloropyridine (B119429) with sodium ethoxide (NaOEt) in ethanol is reported to be 320 times faster than the corresponding reaction of 2-fluoropyridine, highlighting the higher reactivity of the chloro-substituted pyridine in this specific nucleophilic substitution. acs.org

The fluorination of pyridines can also be achieved using reagents like silver(II) fluoride (AgF₂). acs.orgresearchgate.net This method has been shown to be effective for the fluorination of pyridines adjacent to the nitrogen atom. acs.orgresearchgate.net Furthermore, the development of catalytic methods for nucleophilic fluorination is an active area of research. For instance, a cyclometallated rhodium complex has been shown to catalyze the fluorination of acyl chlorides to acyl fluorides. hw.ac.uk

Regioselective Halogenation Techniques on Nicotinic Acid Scaffolds

Achieving regioselectivity during the halogenation of nicotinic acid and its derivatives is paramount. The electronic nature of the pyridine ring generally directs electrophilic aromatic substitution (EAS) to the 3-position, often requiring harsh conditions. nih.gov However, various strategies have been developed to control the position of halogenation.

One approach involves the use of directing groups. For example, metalation-trapping sequences can be employed to direct halogenation to specific positions. nih.gov Another strategy is the use of pyridine N-oxides, which can alter the reactivity and regioselectivity of the halogenation reaction. nih.gov

The choice of halogenating agent and reaction conditions also plays a critical role. N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) have been shown to enable mild and regioselective halogenation of a broad range of arenes and heterocycles. organic-chemistry.orgnih.gov This method offers high yields and can be used for one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org Palladium-catalyzed methods have also been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants, providing products that are complementary to those from traditional electrophilic substitution. organic-chemistry.org

Esterification Routes for the Introduction of the Ethyl Carboxylate Moiety

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid. bldpharm.com The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

To maximize the yield of the ester, the equilibrium can be shifted by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Alternative esterification methods have also been developed. For example, the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid like magnesium chloride can produce esters in excellent yields. organic-chemistry.org Another approach involves the use of a 2,2'-biphenol-derived phosphoric acid catalyst for a dehydrative esterification. organic-chemistry.org

Multi-Step Synthetic Sequences Employing Nicotinic Acid Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from readily available nicotinic acid precursors. nih.gov These sequences offer flexibility in introducing the required functional groups in a controlled manner.

A typical sequence might involve the following key transformations:

Halogenation: Introduction of chlorine and fluorine atoms onto the nicotinic acid ring system. This can be achieved through various methods as described in section 2.2.

Esterification: Conversion of the carboxylic acid group to the ethyl ester, as detailed in section 2.3.

Catalytic Methods in the Formation of Halogenated Nicotinates

Catalytic methods are increasingly being employed in the synthesis of halogenated nicotinates to improve efficiency, selectivity, and sustainability.

Palladium-catalyzed reactions have proven to be particularly valuable for the regioselective halogenation of arenes and heterocycles. organic-chemistry.org These methods often utilize N-halosuccinimides as the halogen source and can provide access to halogenated products that are difficult to obtain through traditional methods. organic-chemistry.org The use of catalysts can lead to milder reaction conditions and improved functional group tolerance. organic-chemistry.org

Visible-light-induced photocatalysis has also emerged as a powerful tool for halogenation reactions. nih.gov For instance, the halogenation of aromatic C-H bonds has been achieved using heterogeneous catalysts like Cu-MnO under visible light irradiation. nih.gov Photoredox catalysis with organic dyes has also been employed for various synthetic transformations. nih.gov

Furthermore, catalysts can be employed in the halogenation step itself. For example, the halogenation of nicotinic acid derivatives can be carried out in the presence of catalysts such as triphenylphosphine (B44618), triphenylphosphine oxide, or dialkylformamides. google.com

The development of green chemistry alternatives is also a focus, with rhodium-catalyzed cyclization of diynes with oximes in ethanol providing an environmentally friendly route to pyridine derivatives. smolecule.com

Table of Research Findings on Synthetic Strategies:

Synthetic Strategy Key Reagents/Catalysts Typical Reaction Conditions Advantages Reference(s)
Direct Synthesis Phosphorus oxychloride, Fluorine sources, EthanolControlled temperature and solventsStraightforward approach smolecule.com
Nucleophilic Fluoride-Chloride Exchange AgF₂, Rhodium complexVaries, can be mildAccess to fluorinated compounds acs.orgresearchgate.nethw.ac.uk
Regioselective Halogenation N-halosuccinimides, HFIP, Pd catalystsMild conditionsHigh regioselectivity and yields organic-chemistry.orgnih.govorganic-chemistry.org
Fischer Esterification Ethanol, H₂SO₄ or TsOHExcess alcohol, often with water removalWell-established, good for many substrates masterorganicchemistry.commasterorganicchemistry.com
Multi-Step Synthesis Various, depending on the specific routeStepwise functionalizationHigh flexibility and control nih.govresearchgate.net
Catalytic Halogenation Pd catalysts, Photocatalysts (e.g., Cu-MnO)Often mild, some use visible lightHigh efficiency, selectivity, and sustainability organic-chemistry.orgnih.gov

Transition-Metal Catalyzed Functionalization Reactions

The introduction of the ester functional group at the C3 position of the pyridine ring can be effectively achieved through transition-metal catalysis, most notably via palladium-catalyzed carbonylation reactions. This method involves the coupling of a halo-pyridine with carbon monoxide and an alcohol, offering a direct route to the desired ester. While specific literature on the direct carbonylation of a "2-fluoro-6-chloropyridine" precursor to yield the target molecule is not prevalent, the principles are well-established through studies on analogous halopyridines.

Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, are crucial for this transformation. The choice of ligand is critical as it influences catalyst stability, activity, and selectivity. For instance, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have demonstrated efficacy in the carbonylation of challenging substrates, including electron-deficient heteroaryl halides. rsc.org

The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent alcoholysis of this complex releases the ester product and regenerates the active Pd(0) catalyst. Research has shown that even challenging substrates like aryl chlorides can undergo carbonylation under appropriate conditions, often requiring higher temperatures and pressures compared to bromides or iodides. acs.org For chloropyridines, catalysts such as PdCl₂(BINAP) have been employed under milder conditions. acs.org

The table below summarizes representative conditions for palladium-catalyzed carbonylation of various aryl halides, illustrating the scope and key parameters of this methodology, which could be adapted for the synthesis of this compound.

Aryl Halide SubstrateCatalyst / LigandCO PressureNucleophile (Solvent)Temp. (°C)Yield (%)Reference
2-ChloropyridinePdCl₂(BINAP)50 psiMethanol (B129727)100- acs.org
p-Tolyl p-fluorobenzenesulfonatePd(OAc)₂ / dcpp6 barp-Tolyl alcohol135>90 acs.org
Aryl TriflatesPd(dba)₂ / Xantphos1 atmVarious arenes8051-99 rsc.org
Aryl TosylatesPd(OAc)₂ / dcpp1 atmEthanol100>90 acs.org

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation Reactions. This table is interactive. Click on headers to sort.

C-H Activation and Direct Functionalization Strategies on Pyridine Ring Systems

Direct C-H activation is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, such as halides or organometallics, thus offering a more atom- and step-economical route. Functionalizing the pyridine ring system, however, is challenging due to its electron-deficient nature, which deactivates the C-H bonds towards electrophilic cleavage. Furthermore, the pyridine nitrogen can act as a coordinating poison to many transition metal catalysts.

Despite these challenges, significant progress has been made in the direct functionalization of pyridine C-H bonds. These methods often rely on directing groups to achieve regioselectivity. For the synthesis of a nicotinate derivative, this would involve the direct carboxylation or alkoxycarbonylation of a C-H bond at the C3 position of a 2-chloro-6-fluoropyridine (B1582542) substrate.

While direct C-H carboxylation of pyridines is an emerging field, alternative "direct functionalization" strategies have been documented in patent literature for related structures. One such approach involves a halogen-metal exchange followed by reaction with an electrophile. For example, a process for preparing 6-fluoronicotinic acid starts from 2,5-dibromopyridine. A selective Grignard exchange at the 5-position, followed by reaction with a chloroformate, yields a 6-bromonicotinate derivative. google.com This intermediate can then undergo a subsequent fluorination reaction. This sequence, while not a direct C-H activation in the catalytic sense, represents a direct method to introduce the carboxyl functionality at the desired position without starting with a pre-carboxylated pyridine ring.

The table below outlines a conceptual approach for direct functionalization based on a patented method for a related compound.

Starting MaterialReagent 1Reagent 2Intermediate ProductPurposeReference
2,5-Dibromopyridinei-PrMgCl (Grignard Reagent)Chloroformate6-BromonicotinateSelective functionalization at C5 google.com
6-BromonicotinateTetramethylammonium fluoride-6-FluoronicotinateHalogen exchange (fluorination) google.com

Table 2: Direct Functionalization Strategy for Nicotinate Synthesis. This table is interactive. Click on headers to sort.

These modern catalytic approaches, including transition-metal-catalyzed carbonylation and direct C-H functionalization strategies, represent the forefront of synthetic methodology. Although direct application to this compound may not be extensively documented, the principles and examples from related systems provide a clear and viable blueprint for its efficient and innovative synthesis.

Elucidation of Reaction Mechanisms and Transformations of Ethyl 6 Chloro 2 Fluoronicotinate

Transformations of the Ester Functional Group

The ethyl ester group of Ethyl 6-chloro-2-fluoronicotinate is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. The most fundamental transformations of this group are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

The hydrolysis of the ethyl ester to 6-chloro-2-fluoronicotinic acid is a pivotal reaction, often serving as the initial step in the synthesis of more complex molecules. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, typically by heating with a dilute mineral acid like hydrochloric or sulfuric acid, the reaction is an equilibrium process. libretexts.org The mechanism is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of an ethanol (B145695) molecule. The final step is the deprotonation of the resulting carbonyl group to regenerate the acid catalyst and yield the 6-chloro-2-fluoronicotinic acid. libretexts.org To drive the equilibrium towards the product, a large excess of water is typically employed. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically provides higher yields of the corresponding carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding the carboxylate salt and ethanol. Acidification of the reaction mixture in a separate workup step is necessary to obtain the final 6-chloro-2-fluoronicotinic acid.

In addition to chemical hydrolysis, enzymatic hydrolysis of nicotinic acid esters has been observed. Studies on ethyl nicotinate (B505614) have shown that it can be hydrolyzed by esterases found in biological systems, such as skin homogenates. nih.gov This type of hydrolysis follows Michaelis-Menten kinetics, indicating a saturation of the enzyme at higher substrate concentrations. nih.govresearchgate.net

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. Lewis acids are particularly effective catalysts for this transformation. mdpi.comresearchgate.net

The mechanism of Lewis acid-catalyzed transesterification involves the coordination of the Lewis acid (e.g., tin compounds, zinc chloride) to the carbonyl oxygen of the ester. mdpi.comrsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the incoming alcohol molecule. The reaction proceeds through a tetrahedral intermediate, leading to the elimination of ethanol and the formation of a new ester. This method is advantageous as it often proceeds under milder conditions than traditional acid catalysis. rsc.org

The choice of catalyst and reaction conditions can be tailored to accommodate a variety of alcohols, allowing for the synthesis of a diverse library of 6-chloro-2-fluoronicotinate esters.

Catalyst TypeExample CatalystsGeneral Reaction Conditions
Brønsted Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Typically requires elevated temperatures and excess of the new alcohol to shift the equilibrium.
Brønsted Bases Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃)Effective for simple alcohol exchange; can be performed at or below room temperature.
Lewis Acids Tin(IV) compounds, Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃)Generally milder conditions than Brønsted acids; effective for a broad range of alcohols. mdpi.comrsc.orgnih.gov
Enzymes LipasesHigh selectivity and mild reaction conditions (temperature, pH); environmentally friendly.

Reduction and Oxidation Chemistry of the Pyridine (B92270) Nucleus and Substituents

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reduction and oxidation chemistry.

Reduction of the Pyridine Nucleus:

The catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation. This is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst, such as rhodium, palladium, or platinum on a carbon support. rsc.orgyoutube.com The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the corresponding piperidine derivative. The adsorption of the pyridine ring onto the catalyst surface is a key step, and the steric hindrance of the substituents can influence the diastereoselectivity of the hydrogenation. rsc.org For instance, the presence of existing stereocenters in substituents can direct the approach of hydrogen, leading to a specific stereoisomer of the resulting piperidine. rsc.org

Oxidation of the Pyridine Nucleus and Substituents:

The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding Pyridine-N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. tandfonline.comarkat-usa.org The N-oxidation of 3-substituted pyridines has been shown to be an efficient process. nih.gov The resulting N-oxide is a valuable intermediate, as the N-O bond can activate the pyridine ring for further functionalization.

The oxidation of 2-substituted pyridines with reagents like dimethyldioxirane (B1199080) has been studied, and it has been found that the reaction rates are influenced by the steric bulk of the substituent at the 2-position. researchgate.net

Oxidizing AgentTypical Reaction ConditionsProduct
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, room temperature6-Chloro-2-fluoro-ethylnicotinate-N-oxide tandfonline.com
Hydrogen Peroxide / Acetic Acid Glacial acetic acid, heating6-Chloro-2-fluoro-ethylnicotinate-N-oxide tandfonline.com
Potassium Peroxymonosulfate (Oxone®) Water/acetone mixture6-Chloro-2-fluoro-ethylnicotinate-N-oxide tandfonline.com
Dimethyldioxirane Acetone, room temperature6-Chloro-2-fluoro-ethylnicotinate-N-oxide researchgate.net

The chloro and fluoro substituents on the pyridine ring are generally stable to typical oxidizing and reducing conditions that modify the ester or the pyridine nitrogen. However, more forceful conditions, such as catalytic hydrogenation at high pressures and temperatures, can lead to the reduction of the chloro group (hydrodechlorination).

Advanced Spectroscopic Techniques for Structural Characterization in Research of Ethyl 6 Chloro 2 Fluoronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of ethyl 6-chloro-2-fluoronicotinate is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The electron-withdrawing nature of the chlorine atom, the fluorine atom, and the ester group significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The two aromatic protons on the pyridine (B92270) ring, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The H-5 proton, being adjacent to the chlorine atom, is anticipated to resonate at a lower field than the H-4 proton. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, which will in turn appear as a triplet.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-58.10 - 8.30Doublet (d)JH5-H4 = 8.0 - 8.5
H-47.90 - 8.10Doublet (d)JH4-H5 = 8.0 - 8.5
-OCH₂CH₃4.30 - 4.50Quartet (q)J = 7.0 - 7.2
-OCH₂CH₃1.30 - 1.50Triplet (t)J = 7.0 - 7.2

Carbon-13 NMR (¹³C NMR) Spectral Interpretation and Multiplicity

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbons directly attached to the electronegative fluorine and chlorine atoms (C-2 and C-6) are expected to show significant shifts. The carbonyl carbon of the ester will appear at the most downfield position. Due to coupling with the fluorine atom, the carbon signals will exhibit splitting (multiplicity).

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O163.0 - 165.0Singlet (or small doublet due to ²JCF)
C-2158.0 - 162.0Doublet (¹JCF ≈ 240-260 Hz)
C-6150.0 - 153.0Doublet (³JCF ≈ 3-5 Hz)
C-4140.0 - 143.0Doublet (³JCF ≈ 15-20 Hz)
C-5120.0 - 123.0Doublet (⁴JCF ≈ 3-5 Hz)
C-3115.0 - 118.0Doublet (²JCF ≈ 30-35 Hz)
-OCH₂CH₃62.0 - 64.0Singlet
-OCH₂CH₃13.5 - 15.0Singlet

Fluorine-19 NMR (¹⁹F NMR) for Halogen Position and Electronic Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For this compound, a single resonance is expected. The position of this signal will be characteristic of a fluorine atom attached to an electron-deficient pyridine ring.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
C-2 Fluorine-70 to -90

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals at δ 8.10-8.30 and δ 7.90-8.10 would confirm the adjacency of the H-4 and H-5 protons. Similarly, a cross-peak between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group would be observed. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for C-4, C-5, and the ethyl group based on the already assigned proton signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. libretexts.org Key expected correlations that would confirm the substitution pattern include:

The H-5 proton showing a correlation to C-3, C-4, and C-6.

The H-4 proton showing a correlation to C-2, C-3, C-5, and the carbonyl carbon.

The methylene protons of the ethyl group showing a correlation to the carbonyl carbon and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the H-5 proton and the protons of a neighboring molecule in a concentrated solution, or intramolecularly if certain conformations are favored. However, for a small molecule like this, its primary utility would be to confirm the assignments made by other NMR techniques.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The most prominent of these would be the strong absorption from the carbonyl (C=O) stretch of the ester. The presence of the aromatic ring and the carbon-halogen bonds would also give rise to specific signals.

Predicted IR Absorption Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aliphatic C-H Stretch (ethyl group)2850 - 3000Medium
C=O Stretch (ester)1720 - 1740Strong
Aromatic C=C and C=N Stretch1450 - 1600Medium to Strong
C-O Stretch (ester)1200 - 1300Strong
C-F Stretch1100 - 1200Strong
C-Cl Stretch700 - 800Medium to Strong

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed structural analysis of this compound, leaving no ambiguity as to its chemical identity.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the substituted pyridine ring, the ethyl ester group, and the carbon-halogen bonds.

The pyridine ring vibrations are typically observed in the 1600-1000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce strong signals in the 1600-1400 cm⁻¹ range. The presence of electron-withdrawing substituents, namely chlorine and fluorine, is anticipated to shift these vibrational frequencies to higher wavenumbers compared to unsubstituted pyridine. The ring breathing mode, a symmetric radial expansion and contraction of the entire ring, is a particularly strong and characteristic Raman band for pyridine derivatives, typically appearing around 1000 cm⁻¹.

The ethyl ester group will also give rise to distinct Raman signals. The C=O stretching vibration of the ester is expected to be a prominent feature, typically found in the 1720-1740 cm⁻¹ region. The C-O stretching vibrations of the ester linkage will likely appear in the 1300-1100 cm⁻¹ range. Furthermore, the various C-H bending and stretching vibrations of the ethyl group will be present in the 2800-3000 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively.

The carbon-halogen bonds will also have characteristic, albeit weaker, Raman signals. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region, while the C-F stretching vibration is found at higher wavenumbers, usually in the 1200-1000 cm⁻¹ range. The precise positions of these bands can provide valuable information about the electronic environment of the halogen atoms.

A hypothetical Raman spectral data table for this compound is presented below, based on the analysis of related compounds.

Wavenumber (cm⁻¹) Assignment
~2980C-H asymmetric stretching (ethyl)
~2940C-H symmetric stretching (ethyl)
~1730C=O stretching (ester)
~1590Pyridine ring C=C/C=N stretching
~1450Pyridine ring C=C/C=N stretching
~1250C-O stretching (ester)
~1100C-F stretching
~1020Pyridine ring breathing mode
~750C-Cl stretching

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₈H₇ClFNO₂) can be calculated by summing the exact masses of its constituent isotopes. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Isotope Exact Mass (Da)
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
¹⁹F18.998403
¹⁴N14.003074
¹⁶O15.994915

Based on these values, the theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound is approximately 203.0102 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the connectivity of the atoms within the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A primary fragmentation event would likely be the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, resulting in a fragment ion with an m/z corresponding to [M - 45]⁺. Another expected fragmentation is the loss of a chlorine atom, leading to a fragment at [M - 35]⁺. The cleavage of the ester group could also lead to the loss of an ethyl radical (-CH₂CH₃), giving a fragment at [M - 29]⁺, or the loss of carbon monoxide, resulting in a fragment at [M - 28]⁺. The relative abundances of these fragment ions can provide further structural insights.

A hypothetical MS/MS fragmentation data table is provided below:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
~203.01~158.00C₂H₅O
~203.01~175.02CO
~203.01~168.04Cl
~158.00~130.01CO

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The substituted pyridine ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, two main types of electronic transitions are expected: π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity. These are associated with the conjugated π system of the pyridine ring. The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the ester group and the halogen substituents on the pyridine ring will influence the wavelengths of maximum absorption (λ_max). The conjugation of the ester group with the pyridine ring is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted pyridine. A hypothetical UV-Vis absorption data table in a common solvent like ethanol (B145695) is presented below.

λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
~275~8,000π → π
~310~500n → π

Methodological Considerations in Spectroscopic Data Interpretation

The accurate interpretation of spectroscopic data for this compound requires careful consideration of several factors. For all spectroscopic techniques, the purity of the sample is critical, as impurities can introduce extraneous signals and complicate the analysis.

In Raman spectroscopy, the choice of laser wavelength and power is important to avoid sample fluorescence and degradation. For mass spectrometry, the ionization method (e.g., electrospray ionization, electron ionization) can significantly affect the observed fragmentation patterns. The choice of solvent is a key consideration in UV-Vis spectroscopy, as solvent polarity can influence the position and intensity of absorption bands.

Furthermore, the synergistic use of these different spectroscopic techniques is crucial for a comprehensive and unambiguous structural characterization. For instance, while HRMS can confirm the elemental composition, Raman and MS/MS data are needed to elucidate the specific arrangement of atoms. Theoretical calculations, such as Density Functional Theory (DFT), can also be a powerful tool to complement experimental data by predicting spectra and helping with band assignments.

Computational Chemistry and Theoretical Modeling of Ethyl 6 Chloro 2 Fluoronicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been employed to elucidate the geometric and electronic properties of ethyl 6-chloro-2-fluoronicotinate.

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure. For this compound, geometry optimization is performed to locate the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable arrangement is found.

Conformational analysis reveals that the ethyl ester group can adopt different orientations relative to the pyridine (B92270) ring. The planarity of the pyridine ring is a key feature, though slight deviations can occur. The relative energies of different conformers are calculated to identify the most likely structure under standard conditions. Theoretical studies on similar halogenated aromatic esters, such as ethyl 6-chloro-2-ethoxy-quinoline-4-carboxylate, have shown that the molecule is essentially planar, with a small dihedral angle between the ester group and the aromatic ring system. nih.gov

A hypothetical representation of key optimized geometrical parameters for this compound, based on DFT calculations, is presented in the table below.

ParameterValue (Å or °)
C-Cl Bond Length1.74
C-F Bond Length1.35
C=O Bond Length1.21
C-O Bond Length1.34
N-C-C Angle122.5
Cl-C-C Angle118.9
F-C-N Angle119.2
Note: These are representative values and the actual calculated values can vary depending on the level of theory and basis set used.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the observed spectral bands can be made. For instance, characteristic vibrational frequencies for the C=O stretch of the ester, the C-Cl stretch, and the C-F stretch can be precisely identified. Studies on related molecules like 2-chloro-6-fluorobenzoic acid have successfully utilized DFT to assign fundamental vibrational modes. nih.gov

The table below shows a hypothetical correlation of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch1725~1720
C-F Stretch1280~1275
C-Cl Stretch750~745
Pyridine Ring Stretch1580~1575
Note: These are illustrative values. The scaled theoretical frequencies are often used for better correlation with experimental data.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO is distributed over the pyridine ring and the carbonyl group of the ester. This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites. DFT calculations on similar aromatic compounds have shown that such charge transfer characteristics are common. nih.gov

A hypothetical representation of the calculated HOMO and LUMO energies and the energy gap for this compound is provided below.

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3
Note: These values are illustrative and depend on the computational method.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the ester group and the nitrogen atom of the pyridine ring, making these sites attractive to electrophiles. Conversely, the areas around the hydrogen atoms and the carbon atom attached to the halogens would exhibit a more positive potential, indicating them as likely sites for nucleophilic interaction. The analysis of MEP is a standard practice in computational studies of halogenated organic molecules to understand their reactivity. nih.gov

Prediction of Reaction Energetics and Transition States for Key Transformations

Computational chemistry can be used to model chemical reactions and predict their feasibility. By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy for key transformations of this compound can be determined.

For example, the nucleophilic substitution of the chlorine atom is a common reaction for this class of compounds. smolecule.com Theoretical calculations can model the approach of a nucleophile to the carbon atom bearing the chlorine, map the potential energy surface of the reaction, and identify the structure and energy of the transition state. This information is invaluable for understanding the reaction mechanism and predicting reaction rates under different conditions.

In Silico Design and Virtual Screening of Potential Analogues

The insights gained from the computational modeling of this compound can be leveraged for the in silico design of new analogues with desired properties. By systematically modifying the structure of the parent molecule (e.g., by substituting the chlorine or fluorine atoms with other functional groups or altering the ester group) and then computationally evaluating the properties of the resulting virtual compounds, a library of potential new molecules can be generated.

Virtual screening can then be employed to filter this library based on calculated properties such as electronic characteristics, steric profiles, and potential for biological activity. This approach accelerates the discovery of new lead compounds in drug development by prioritizing the synthesis of molecules with the highest probability of success. The biological activity of similar nicotinic acid derivatives has been a subject of interest, suggesting the potential for designing novel bioactive compounds based on this scaffold. smolecule.com

Utility of Ethyl 6 Chloro 2 Fluoronicotinate As a Building Block in Complex Molecule Synthesis

Strategic Precursor in the Synthesis of Heterocyclic Scaffolds

The strategic placement of reactive groups on the pyridine (B92270) core of Ethyl 6-chloro-2-fluoronicotinate makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The differential reactivity of the C-Cl and C-F bonds allows for controlled, stepwise modifications, which is a cornerstone of modern synthetic strategy.

Construction of Bipyridinone Derivatives

Bipyridine and its derivatives are privileged structures in coordination chemistry and are core components of many functional materials and pharmaceutical compounds. The synthesis of bipyridinone scaffolds can be envisioned starting from this compound through transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the 6-position is a prime site for reactions like Suzuki or Stille couplings.

For instance, a Suzuki coupling reaction could be employed to form a C-C bond between the 6-position of the nicotinate (B505614) and another pyridine ring, a key step in forming the bipyridine backbone. While direct literature examples for the synthesis of bipyridinones from this specific starting material are not prevalent, the methodology is well-established for a wide range of halopyridines. The general approach would involve:

Cross-Coupling: Reaction of this compound with a suitable pyridinylboronic acid or ester. The higher reactivity of the C-Cl bond compared to the C-F bond would typically ensure selective coupling at the 6-position.

Cyclization/Modification: Subsequent chemical steps would be required to form the 'one' part of the bipyridinone, potentially involving the ester functional group or other introduced moieties.

The versatility of this approach allows for the synthesis of a diverse library of substituted bipyridines by varying the coupling partner.

Annulation Reactions for Naphthyridine and Quinazolinone Frameworks

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polycyclic systems like naphthyridines (fused pyridines) and quinazolinones (fused pyrimidinones). This compound serves as a potential substrate for such transformations.

Naphthyridine Frameworks: The synthesis of naphthyridinones often involves the cyclization of an appropriately substituted aminonicotinic acid or its ester. Starting with this compound, a synthetic sequence could involve:

Nucleophilic aromatic substitution of the 6-chloro group with an amine.

Introduction of a two-carbon unit that can cyclize onto the pyridine nitrogen and the amino group. The synthesis of fused-ring systems from halonicotine intermediates has been demonstrated, showcasing the feasibility of using such precursors for complex cyclizations. nih.gov

Quinazolinone Frameworks: While quinazolinones are typically synthesized from benzene-based precursors like anthranilic acid derivatives, the construction of analogous pyridopyrimidinones can be achieved from aminonicotinic acids. A plausible route starting from this compound would first involve the displacement of the 6-chloro group with ammonia (B1221849) or a primary amine to yield an amino-substituted nicotinate. This intermediate could then undergo cyclization with a one-carbon source, such as a nitrile or an orthoester, to form the pyrimidinone ring. The copper-catalyzed synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles provides a relevant precedent for this type of cyclization.

Role in the Synthesis of Fluorinated Heteroarenes for Research Applications

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable building block for creating fluorinated heteroarenes because it introduces a fluorine atom at a specific position on the pyridine ring from the outset.

The 2-fluoro substituent is generally less reactive towards nucleophilic substitution than the 6-chloro substituent, allowing the fluorine to be carried through multiple synthetic steps. This retained fluorine atom can impart unique electronic properties to the final molecule. Its presence can influence the pKa of the pyridine nitrogen and modulate the molecule's interaction with biological targets. The use of fluorinated building blocks is a well-established and efficient method for producing diverse series of heterocyclic compounds for biological screening.

Development of Novel Synthetic Routes and Methodologies Utilizing its Reactivity

The distinct reactivity of the two halogen atoms in this compound invites the development of novel and selective synthetic methodologies. The difference in reactivity between the C-Cl and C-F bonds under various conditions (e.g., nucleophilic aromatic substitution, transition-metal catalysis) allows for programmed, sequential functionalization.

Modern cross-coupling reactions can be fine-tuned to selectively target the C-Cl bond. For example, palladium-catalyzed reactions like Sonogashira (coupling with terminal alkynes), Suzuki (coupling with boronic acids), and Buchwald-Hartwig amination (coupling with amines) can be expected to proceed selectively at the 6-position. This allows for the introduction of a wide array of substituents at this site while preserving the 2-fluoro and 3-ester groups for subsequent transformations. The development of new catalytic systems that can differentiate between and selectively activate C-Cl and C-F bonds is an active area of research, and substrates like this compound are ideal for testing such new methods.

Functionalization Strategies for the Introduction of Diverse Chemical Moieties

The functionalization of this compound can be approached by considering its three key reactive sites.

Reactive Site Reaction Type Potential Reagents/Catalysts Introduced Moiety
C6-Cl Bond Nucleophilic Aromatic Substitution (SNA_r)Amines, Alkoxides, ThiolatesAmino, Alkoxy, Thioether groups
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalystAryl, Heteroaryl groups
Buchwald-Hartwig AminationPrimary/secondary amines, Pd catalystSubstituted amino groups
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl groups
C2-F Bond Nucleophilic Aromatic Substitution (SNA_r)Strong nucleophiles, harsh conditionsVaries, less common than C6-Cl
C3-Ester Group HydrolysisNaOH, LiOHCarboxylic acid
AmidationAmines (direct or after hydrolysis)Amide
ReductionLiAlH₄, DIBAL-HPrimary alcohol

The most common strategy involves leveraging the higher reactivity of the C6-Cl bond. Nucleophiles will preferentially attack this position, leading to a variety of 6-substituted-2-fluoronicotinates. This selective functionalization is a key advantage of this building block, allowing for the synthesis of a diverse library of compounds from a single starting material. Following the modification at the C6 position, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space. The 2-fluoro group is typically retained until a specific, often more forcing, reaction is intended for its displacement.

Synthesis and Mechanistic Aspects of Ethyl 6 Chloro 2 Fluoronicotinate Analogues and Nicotinate Derivatives

Systematic Exploration of Structural Variations and Their Synthetic Implications

The synthesis of analogues of ethyl 6-chloro-2-fluoronicotinate involves strategic modifications to the core structure, including altering the position of halogen substituents, introducing different halogens, and modifying the ester group. These changes significantly influence the synthetic routes and the reactivity of the resulting molecules.

Positional Isomers of Halogen Substituents on the Pyridine (B92270) Ring

The arrangement of halogen atoms on the pyridine ring dramatically affects the synthetic accessibility and chemical properties of the nicotinate (B505614) esters. The synthesis of these positional isomers often requires distinct starting materials and strategic halogenation or fluorine-exchange reactions.

For instance, the preparation of methyl 5-chloro-6-fluoronicotinate, a positional isomer of the this compound, has been achieved through fluoride-chloride exchange. uark.eduuark.edu This process starts with the more readily available methyl 5,6-dichloronicotinate. uark.edu The exchange reaction highlights the differential reactivity of the chlorine atoms on the pyridine ring, where the chlorine at the 6-position is more susceptible to nucleophilic substitution by fluoride (B91410). uark.edu

Another synthetic approach involves starting from 2-hydroxynicotinic acid, which can undergo a series of reactions including nitration, chlorination, and reduction, followed by diazotization and thermal decomposition to introduce the fluorine atom, yielding 2-chloro-5-fluoronicotinic acid. google.com This acid can then be esterified to the desired ethyl ester. The synthesis of 2,6-dichloro-5-fluoronicotinic acid, another key precursor, can be achieved from 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride. google.com This acid chloride can then be selectively reduced or subjected to further substitution reactions. google.comgoogle.com

The choice of synthetic route is often dictated by the availability of starting materials and the desired regioselectivity of the halogenation steps. The electronic nature of the pyridine ring, influenced by the existing substituents, plays a crucial role in directing the incoming groups.

Table 1: Synthesis of Positional Isomers of Halogenated Nicotinates

Compound Starting Material Key Reaction Steps Reference
Methyl 5-chloro-6-fluoronicotinate Methyl 5,6-dichloronicotinate Nucleophilic fluoride-chloride exchange uark.eduuark.edu
Ethyl 2-chloro-5-fluoronicotinate 2,6-dichloro-5-fluoronicotinic acid Reduction of the 6-chloro position google.com
2-Chloro-5-fluoronicotinic acid 2-Hydroxynicotinic acid Nitration, chlorination, reduction, diazotization, thermal decomposition google.com

Introduction of Other Halogen Atoms (e.g., bromine, iodine)

The incorporation of bromine or iodine in place of chlorine or fluorine opens up avenues for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The synthesis of these analogues often involves similar strategies to their chloro and fluoro counterparts, but with different halogenating agents.

For example, the synthesis of 2-bromo-aryl derivatives of nicotinic acid has been reported, showcasing their potential as analgesic and anti-inflammatory agents. chemistryjournal.net The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has also been developed, indicating the feasibility of incorporating mixed halogens into related structures. beilstein-journals.org

The introduction of bromine and iodine can be achieved through various methods, including electrophilic halogenation or the Sandmeyer reaction on an amino-substituted pyridine ring. The choice of method depends on the desired regiochemistry and the stability of the substrate under the reaction conditions. The oxybromination of methane (B114726) to bromomethanes suggests that gas-phase radical reactions could also be a potential route for introducing bromine under specific catalytic conditions. nih.gov

Modifications of the Ester Group (e.g., methyl, propyl, aryl esters)

Modification of the ester group provides a straightforward way to alter the physical and chemical properties of the nicotinate derivatives, such as their solubility and reactivity towards hydrolysis. The synthesis of these different esters is typically achieved through standard esterification or transesterification reactions.

Nicotinic acid can be esterified using an alcohol (e.g., methanol (B129727), ethanol (B145695), propanol) in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding alkyl nicotinate. scholarsresearchlibrary.com For more complex esters, such as aryl esters, the reaction may involve the use of the corresponding phenol (B47542) and a coupling agent, or the reaction of the nicotinoyl chloride with the phenol. google.com

Studies on the simultaneous transport and metabolism of methyl, ethyl, and butyl nicotinate have shown that the length of the alkyl chain in the ester group influences both the permeability and the rate of enzymatic hydrolysis. nih.gov This highlights how simple modifications to the ester group can have significant biological implications. The synthesis of various nicotinate esters, including those of steroids, further illustrates the versatility of this functional group for creating diverse molecular architectures. google.comgoogle.com

Table 2: Examples of Nicotinate Esters with Modified Ester Groups

Ester Group Synthetic Method Precursor Reference
Methyl Esterification with methanol and sulfuric acid Nicotinic acid scholarsresearchlibrary.com
Ethyl Esterification with ethanol Nicotinic acid smolecule.com
Butyl Esterification with butanol Nicotinic acid nih.gov

Comparative Reactivity Studies Among Different Halogenated Nicotinate Esters

The reactivity of halogenated nicotinate esters is largely governed by the nature and position of the halogen substituents on the electron-deficient pyridine ring. Fluorine, being the most electronegative halogen, generally forms the strongest carbon-halogen bond and is often less reactive as a leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine and bromine. However, the high polarization of the C-F bond can activate the ring towards nucleophilic attack.

The Halex (halogen exchange) process, commonly used in industry, relies on the principle of nucleophilic aromatic substitution to replace chlorine atoms with fluorine using fluoride sources. nih.gov The success of this process depends on the electronic activation of the pyridine ring by electron-withdrawing groups, such as the ester functionality. nih.gov In di-halogenated systems like 5,6-dichloronicotinate, the chlorine at the 6-position is more readily displaced by fluoride than the one at the 5-position, demonstrating a clear regiochemical preference. uark.edu

The introduction of different halogens also opens up different avenues for reactivity. For example, bromo and iodo derivatives are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Chloro- and fluoro-pyridines are generally less reactive in these transformations, often requiring specialized catalyst systems.

Rational Design Principles for Novel Nicotinic Acid Derivatives with Targeted Reactivity

The rational design of novel nicotinic acid derivatives with specific reactivity profiles is a cornerstone of modern medicinal and materials chemistry. nih.govmdpi.com The goal is to modulate the electronic properties of the pyridine ring and the lability of its substituents to achieve a desired chemical transformation or biological activity. chemistryjournal.netnih.gov

Key design principles include:

Electronic Effects: The introduction of electron-withdrawing groups (such as halogens, nitro groups, or the ester itself) makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease this reactivity. The position of these substituents is critical in determining the regioselectivity of reactions.

Steric Hindrance: The size of the substituents can influence the approach of reagents to the reaction center, thereby affecting the reaction rate and selectivity.

Leaving Group Ability: The choice of halogen (F, Cl, Br, I) directly impacts its ability to act as a leaving group in substitution reactions. While fluorine is a poor leaving group in many contexts, its strong electron-withdrawing effect can activate the substrate for SNAr reactions.

Catalyst Compatibility: For transition metal-catalyzed reactions, the substituents must be compatible with the chosen catalyst system. For example, certain functional groups may poison the catalyst.

By carefully considering these factors, chemists can design molecules with tailored reactivity for specific applications, such as intermediates for complex target synthesis or as bioactive molecules themselves. nih.govmdpi.com

Mechanistic Divergences in the Reactions of Analogues

The reaction mechanisms for halogenated nicotinate esters can vary significantly depending on the specific analogue and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for the reaction of electron-deficient aromatic rings with nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. nih.gov The rate of this reaction is highly dependent on the stability of this intermediate, which is influenced by the electron-withdrawing capacity of the substituents on the ring. The Halex process is a prime example of an SNAr reaction. nih.gov

Transition Metal-Catalyzed Cross-Coupling: For bromo- and iodo-substituted nicotinates, cross-coupling reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the halogen affects the rate-determining step, which is often the initial oxidative addition of the aryl halide to the metal center.

Radical Pathways: In some cases, particularly under photochemical or high-temperature conditions, reactions can proceed through radical mechanisms. For instance, studies on alkane functionalization have shown that halogen radicals (e.g., Br•) can be generated and participate in gas-phase reactions. nih.gov While less common for the reactions of nicotinate esters in solution, such pathways cannot be entirely ruled out under certain conditions.

The specific mechanistic pathway is a result of a complex interplay between the electronic and steric properties of the substrate, the nature of the reagents, and the reaction conditions. Understanding these mechanistic nuances is crucial for predicting reactivity and optimizing synthetic routes.

Academic Insights from Patent Literature on Ethyl 6 Chloro 2 Fluoronicotinate and Its Synthetic Intermediates

Analysis of Novel Synthetic Methods and Intermediate Compound Preparation Disclosed in Patents

The synthesis of Ethyl 6-chloro-2-fluoronicotinate is not typically a single-step process but rather a multi-stage sequence starting from more common nicotinic acid derivatives. Patent literature reveals a strategic approach focusing on the efficient and selective introduction of the halogen substituents. A plausible and widely referenced pathway involves the initial synthesis of a di-halogenated precursor followed by a selective halogen exchange reaction.

A foundational step is often the esterification of a suitable nicotinic acid precursor. Patents describe modern, efficient methods for this transformation. For instance, the use of solid acid catalysts for the esterification of nicotinic acid with ethanol (B145695) offers a greener and more industrially scalable alternative to traditional methods that use corrosive mineral acids like concentrated sulfuric acid. patsnap.com This approach simplifies work-up and reduces polluted wastewater, making it advantageous for large-scale production. patsnap.comgoogle.com

The core of the synthesis lies in the specific halogenation of the pyridine (B92270) ring. Patent WO2019145176A1 discloses a process for preparing halogenated pyridine derivatives that involves a sequential chlorination and fluorination. google.com A key intermediate in the synthesis of this compound is often an ethyl 2,6-dichloronicotinate. This intermediate is typically prepared from commercially available starting materials like 2,6-dihydroxynicotinic acid. The dihydroxy precursor is first converted to the more reactive dichloro derivative using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by esterification.

The crucial step is the selective monofluorination of the ethyl 2,6-dichloronicotinate intermediate. This is achieved through a nucleophilic aromatic substitution known as a halogen exchange (Halex) reaction, where one of the chloro groups, preferentially at the 2-position, is replaced by a fluorine atom.

Table 1: Patented Reaction Conditions for Key Synthetic Steps

Reaction StepReagents & CatalystsSolventTemperatureKey Innovation/Reference
Esterification of Nicotinic AcidEthanol, HND230 Solid Acid CatalystToluene50-65°C, then refluxAvoids use of strong liquid acids, simplifying purification. patsnap.comgoogle.com
Chlorination of Pyridine RingPhosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂)N/A or inert solventElevated temperaturesStandard method for converting hydroxy-pyridines to chloro-pyridines.
Selective Halogen Exchange (Fluorination)Potassium Fluoride (B91410) (KF) or Cesium Fluoride (CsF), Phase-Transfer CatalystAprotic Polar Solvents (e.g., Sulfolane (B150427), DMF, DMSO)70-180°CSelective replacement of a chloro group with a fluoro group. google.com

Identification of Innovative Chemical Transformations and Reaction Conditions

The patent literature highlights several innovative chemical transformations that are critical for the efficient synthesis of asymmetrically substituted halopyridines like this compound.

Selective Halogen Exchange (Halex) Reactions: The most significant transformation is the selective nucleophilic substitution of a chlorine atom with fluorine. The 2- and 6-positions of the pyridine ring are electronically activated towards nucleophilic attack, but achieving mono-fluorination requires careful control of reaction conditions. Patents describe the use of spray-dried potassium fluoride for increased reactivity and high-boiling aprotic polar solvents like sulfolane to achieve the necessary temperatures, which can range from 80°C to 160°C. google.com The choice of fluoride salt and the potential use of phase-transfer catalysts are key to optimizing yield and selectivity.

Designed Phosphine (B1218219) Reagents for Halogenation: While not always explicitly detailed in every production-focused patent, academic and specialized patent literature describes advanced methods for the regioselective halogenation of pyridines. These methods use designed phosphine reagents to form phosphonium (B103445) salts at specific positions on the pyridine ring, which are then displaced by a halide nucleophile. nih.gov This strategy allows for halogenation at positions that are not electronically favored for standard electrophilic or nucleophilic substitution, offering a powerful tool for creating novel building blocks. nih.gov

Solid-Acid Catalyzed Esterification: As mentioned, the move away from homogenous acid catalysts like sulfuric acid to heterogeneous solid acid catalysts represents a significant process innovation. patsnap.comgoogle.com This method, detailed in patents such as CN106957262A, not only simplifies the process by allowing for easy catalyst recovery via filtration but also aligns with the principles of green chemistry by minimizing corrosive and acidic waste streams. patsnap.comgoogle.com

Trends in the Application of this compound in Academic and Chemical Research through Patent Review

A review of patents that utilize or describe the synthesis of related structures indicates a strong trend towards the application of these building blocks in medicinal chemistry and agrochemical research. The presence of multiple, orthogonally reactive halogen sites makes this compound a highly valuable scaffold for creating libraries of complex molecules.

The most prominent application trend is in the synthesis of novel therapeutics. For example, patent WO2021018387A9 describes complex molecules built upon a 6-chloro-2-ethyl-imidazo[1,2-a]pyridine core, which have shown potent activity against tuberculosis by inhibiting bacterial energy metabolism. google.comwipo.int this compound is an ideal starting point for accessing such scaffolds. The fluoro group can be displaced by a nucleophile to build the fused imidazo-ring system, while the chloro group can be used in cross-coupling reactions to attach other fragments, and the ester can be converted to a carboxamide.

The compound is thus a key intermediate for producing lead compounds in drug discovery programs targeting infectious diseases and potentially other areas such as oncology and inflammation.

Strategic Development of Chemical Building Blocks within Patentable Discoveries

The development of reliable synthetic routes to this compound, as reflected in the patent literature, is a strategic endeavor aimed at creating versatile and high-value chemical building blocks. The molecule is intentionally designed with multiple functional groups that offer orthogonal reactivity, enabling complex molecular architectures to be assembled in a controlled, stepwise manner.

This strategic design facilitates what is known as diversity-oriented synthesis. Chemists can use a single, well-characterized intermediate to generate a large number of distinct final compounds for biological screening. The strategic value of each functional group is outlined below.

Table 2: Strategic Value of Functional Groups in this compound

Functional GroupPositionPrimary Transformation(s)Strategic Importance
FluoroC2Nucleophilic Aromatic Substitution (SNAr)Serves as a leaving group for introducing amines, alcohols, or thiols; key for ring-forming reactions.
Ethyl EsterC3Hydrolysis to Carboxylic Acid; AmidationAllows for the introduction of a wide variety of amide substituents, a common feature in bioactive molecules.
ChloroC6Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Enables the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.

Patents focusing on the synthesis of such building blocks are foundational for subsequent patents that claim novel compositions of matter (i.e., new drugs or agrochemicals). By securing intellectual property around the efficient preparation of these intermediates, companies can control a critical part of the value chain in the discovery and development of new chemical entities.

Scholarly Review of Current Research and Future Outlook for Ethyl 6 Chloro 2 Fluoronicotinate in Organic Chemistry

Appraisal of Existing Academic Review Articles on Halogenated Nicotinates and Pyridine (B92270) Chemistry

The landscape of pyridine chemistry is vast and has been the subject of numerous reviews, reflecting the ubiquity of the pyridine scaffold in pharmaceuticals, agrochemicals, and materials science. sciencepublishinggroup.comajrconline.orgglobalresearchonline.netnih.gov Existing academic literature provides a strong foundation in the general synthesis and reactivity of pyridine derivatives. nih.govresearchgate.net Reviews often focus on the functionalization of the pyridine ring, highlighting the challenges posed by its electron-deficient nature. nih.govresearchgate.net Specifically, methods for C-H functionalization have garnered significant attention, with extensive reviews detailing the use of transition-metal catalysis to activate and modify the pyridine core. nih.govbeilstein-journals.orgeurekaselect.combenthamdirect.com

However, comprehensive reviews focusing specifically on di-halogenated nicotinates, such as ethyl 6-chloro-2-fluoronicotinate, are less common. While the broader topic of halogenated pyridines is covered, the specific substitution pattern and the interplay of the chloro, fluoro, and ethyl nicotinate (B505614) groups are not typically the central theme. nih.govnih.gov Existing reviews on nicotinic acid and its derivatives tend to focus on their biological activities or green synthesis approaches, rather than a detailed exploration of the chemistry of specific halogenated esters. citedrive.comnih.govnih.govresearchgate.netresearcher.life Therefore, while the foundational principles of pyridine chemistry are well-documented, a dedicated scholarly review on this compound and its close analogs would be a valuable addition to the literature.

Identification of Research Gaps and Under-Explored Areas in Synthesis and Reactivity

Despite the wealth of knowledge in pyridine chemistry, specific research gaps exist concerning this compound.

Synthesis:

Selective Halogenation: While methods for halogenating pyridines exist, achieving regioselective di-halogenation, particularly with two different halogens at the 2 and 6 positions, remains a challenge. nih.govnih.gov Most literature describes general halogenation techniques that may not be directly applicable or may lead to mixtures of products. chemrxiv.orgresearchgate.net The development of more selective and high-yielding one-pot syntheses for this specific compound is an under-explored area.

Starting Material Availability: The synthesis of this compound often starts from a pre-functionalized nicotinic acid derivative. smolecule.com The availability and synthesis of these specific starting materials can be a limiting factor, indicating a need for more convergent and flexible synthetic routes.

Reactivity:

Differential Reactivity of Halogens: The chlorine and fluorine atoms at the 6 and 2-positions, respectively, exhibit different reactivities towards nucleophilic substitution. A systematic study quantifying this differential reactivity and exploring its synthetic utility is lacking.

Site-Selective Cross-Coupling Reactions: While cross-coupling reactions are a cornerstone of modern organic synthesis, their application to selectively functionalize either the C-Cl or C-F bond in this compound is not well-documented. Developing catalytic systems that can discriminate between these two positions would open up new avenues for creating diverse molecular architectures.

Late-Stage Functionalization: The use of this compound as a platform for late-stage functionalization in medicinal chemistry is an area with significant potential. Research into the selective modification of this scaffold to introduce various pharmacophores is still in its early stages. uni-muenster.de

Emerging Trends in Synthetic Methodologies Applicable to this compound

Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis and functionalization of this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the atom-economical synthesis of functionalized heterocycles. nih.govbeilstein-journals.orgeurekaselect.combenthamdirect.com Applying these methods to a precursor of this compound could provide more efficient synthetic routes by avoiding the need for pre-installed functional groups. nih.govresearchgate.net For instance, developing a regioselective C-H chlorination and fluorination sequence on a simpler nicotinic acid derivative could streamline the synthesis.

Flow Chemistry: Continuous-flow microreactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. rsc.org The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in flow, suggesting that the synthesis of this compound could also benefit from this technology, particularly for managing potentially hazardous halogenating agents. rsc.org

Photoredox Catalysis: This rapidly evolving field enables novel transformations under mild conditions. Photoredox-mediated reactions could potentially be employed for the selective functionalization of the pyridine ring or for novel cross-coupling strategies involving the chloro or fluoro substituents.

Table 1: Emerging Synthetic Methodologies and Their Potential Application

MethodologyPotential Application to this compoundKey Advantages
C-H Functionalization Direct, regioselective introduction of chloro and fluoro groups onto a nicotinate precursor.Atom economy, reduced number of synthetic steps.
Flow Chemistry Safer and more efficient synthesis and subsequent transformations.Enhanced process control, improved safety, scalability.
Photoredox Catalysis Novel methods for functionalization and cross-coupling reactions.Mild reaction conditions, unique reactivity patterns.

Potential for Advancements in Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. citedrive.comnih.govresearchgate.netresearcher.life For the synthesis of this compound, several green chemistry approaches could be implemented.

Catalytic Halogenation: Replacing stoichiometric halogenating agents with catalytic systems would reduce waste and improve the environmental profile of the synthesis.

Alternative Solvents: The use of greener solvents, such as bio-based solvents or even water, could significantly reduce the environmental impact of the synthesis. smolecule.com

Biocatalysis: Enzymatic approaches are gaining traction for the synthesis of nicotinic acid and its derivatives. nih.gov While the direct enzymatic synthesis of a di-halogenated compound like this compound may be challenging, enzymes could be used for key steps, such as the esterification or in the synthesis of the nicotinic acid precursor. rsc.org

Table 2: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrinciplePotential ImplementationExpected Benefit
Atom Economy Utilizing C-H activation strategies.Minimization of byproducts.
Use of Catalysis Employing catalytic halogenation methods.Reduction of stoichiometric waste.
Benign Solvents Exploring aqueous or bio-based solvent systems. smolecule.comReduced environmental impact and improved safety.
Biocatalysis Enzymatic esterification or precursor synthesis. nih.govrsc.orgMild reaction conditions, high selectivity.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Transformations

Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of unknown reactions. researchgate.netnih.govnih.gov For this compound, an AI model could predict the regioselectivity of nucleophilic aromatic substitution, helping chemists to select the optimal conditions to target either the 2- or 6-position. technologynetworks.com

Designing Novel Transformations: AI algorithms can be used to design novel synthetic routes by exploring vast chemical reaction space. nih.govresearchgate.netcas.org This could lead to the discovery of entirely new and more efficient ways to synthesize this compound or its derivatives.

Accelerating Discovery: By predicting reaction outcomes and suggesting novel pathways, AI can significantly accelerate the discovery and optimization of new reactions and molecules, reducing the time and cost associated with traditional experimental approaches. acs.org

Table 3: Application of AI and Machine Learning in the Chemistry of this compound

AI/ML ApplicationSpecific Use CasePotential Impact
Reactivity Prediction Predicting the site of nucleophilic attack (C2 vs. C6).Rational design of selective functionalization strategies. technologynetworks.com
Retrosynthesis Analysis Proposing novel and efficient synthetic routes.Discovery of new and improved synthetic pathways. cas.org
Reaction Optimization Identifying optimal reaction conditions for yield and selectivity.Accelerated process development and cost reduction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-chloro-2-fluoronicotinate, and how can purity be validated?

  • Methodological Answer: A two-step synthesis involving halogenation and esterification is commonly employed. Chlorination at the 6-position and fluorination at the 2-position of the nicotinate scaffold can be achieved using POCl₃ and Selectfluor, respectively. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural identity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). For crystallographic validation, single-crystal X-ray diffraction (SHELX programs) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:

  • NMR : 19F^{19}F-NMR is essential for confirming fluorination at the 2-position (typical δ range: -110 to -130 ppm). 1H^1H-NMR should show distinct coupling patterns for aromatic protons.
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) using SHELXL for refinement. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Use fume hoods for synthesis due to volatile halogenating agents (e.g., POCl₃). Wear nitrile gloves and safety goggles to prevent skin/eye contact. For spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Document first-aid measures (e.g., eye irrigation with water for 15 minutes) in lab safety manuals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across studies?

  • Methodological Answer: Discrepancies often arise from solvent polarity or trace metal impurities. Conduct controlled experiments:

  • Compare reactions in anhydrous vs. wet solvents (e.g., DMF vs. THF).
  • Add chelating agents (e.g., EDTA) to rule out metal catalysis.
  • Use statistical tools (e.g., ANOVA) to assess reproducibility across batches. Cross-reference findings with crystallographic data to confirm structural integrity .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Compare Fukui indices to identify electrophilic centers. Validate predictions with kinetic studies (e.g., monitoring reaction progress via 1H^1H-NMR). Use software like Gaussian or ORCA for simulations .

Q. How should researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer:

  • Buffer Systems : Test stability in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., free carboxylic acid).
  • Kinetic Analysis : Apply pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}). Include control experiments with esterase enzymes to mimic in vivo conditions .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Methodological Answer: Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and perform outlier tests (Grubbs’ test). For reproducibility, document raw data in supplementary materials using standardized tables (e.g., IUPAC guidelines) .

Q. How can crystallographic data for this compound be optimized to reduce R-factor discrepancies?

  • Methodological Answer: Collect high-resolution data (≤ 0.8 Å) with synchrotron radiation. Use SHELXL for refinement with anisotropic displacement parameters. Validate hydrogen positions via difference Fourier maps and apply twin refinement if necessary. Deposit CIF files in public databases (e.g., CCDC) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.